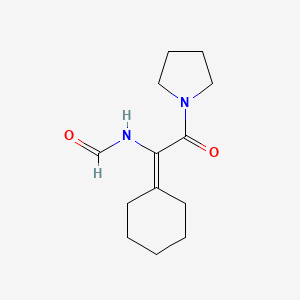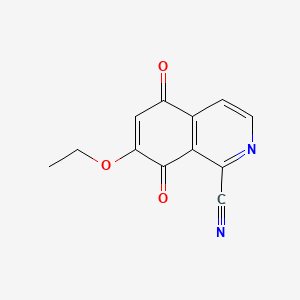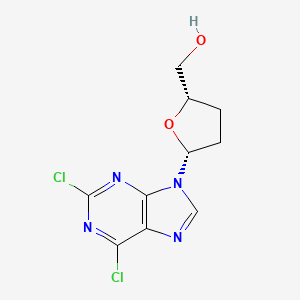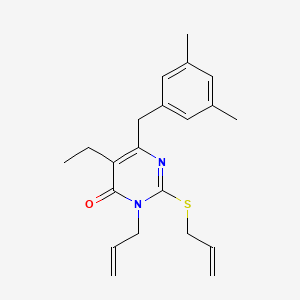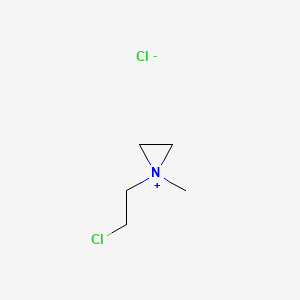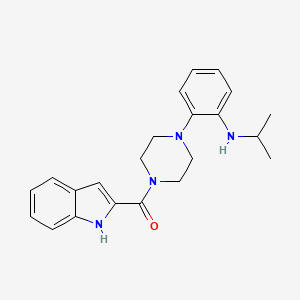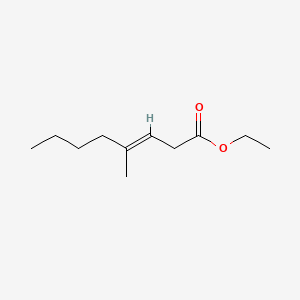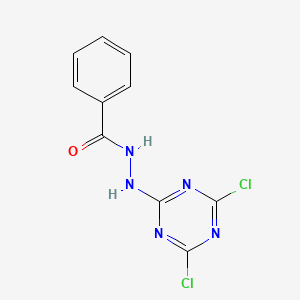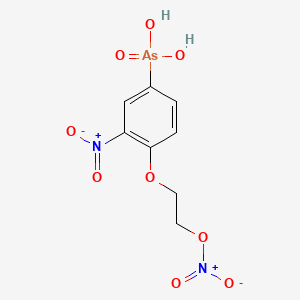
(4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid is an organoarsenic compound characterized by the presence of nitrooxy and nitrophenyl groups attached to an arsonic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid typically involves multi-step organic reactions. One common approach is the nitration of phenyl arsonic acid derivatives followed by the introduction of nitrooxy groups through etherification reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and etherification processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The arsonic acid moiety can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can react with the arsonic acid group under mild conditions.
Major Products Formed
Oxidation: Formation of arsonic acid derivatives with higher oxidation states.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted arsonic acid compounds.
Wissenschaftliche Forschungsanwendungen
(4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of (4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrooxy and nitrophenyl groups can modulate the compound’s binding affinity and specificity. The arsonic acid moiety may participate in redox reactions, influencing cellular pathways and biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arsanilic acid: An organoarsenic compound used in veterinary medicine.
Roxarsone: Another organoarsenic compound with applications in animal feed.
Uniqueness
(4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid is unique due to the presence of both nitrooxy and nitrophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other organoarsenic compounds, making it a valuable subject for research and application development.
Eigenschaften
CAS-Nummer |
7150-89-2 |
|---|---|
Molekularformel |
C8H9AsN2O9 |
Molekulargewicht |
352.09 g/mol |
IUPAC-Name |
[3-nitro-4-(2-nitrooxyethoxy)phenyl]arsonic acid |
InChI |
InChI=1S/C8H9AsN2O9/c12-9(13,14)6-1-2-8(7(5-6)10(15)16)19-3-4-20-11(17)18/h1-2,5H,3-4H2,(H2,12,13,14) |
InChI-Schlüssel |
DKOFTRQOUMOWGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[As](=O)(O)O)[N+](=O)[O-])OCCO[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



